molecular formula C22H21F3N4O2 B2958244 2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1030088-86-8

2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2958244
CAS No.: 1030088-86-8
M. Wt: 430.431
InChI Key: QXRNKVGAYNLYLY-UHFFFAOYSA-N
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Description

The compound 2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide features a quinoxaline core substituted with a piperidinyl group at position 3 and an oxo group at position 2. The acetamide side chain is linked to a 2-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties.

Properties

IUPAC Name

2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2/c23-22(24,25)15-8-2-3-9-16(15)26-19(30)14-29-18-11-5-4-10-17(18)27-20(21(29)31)28-12-6-1-7-13-28/h2-5,8-11H,1,6-7,12-14H2,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRNKVGAYNLYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel synthetic derivative belonging to the quinoxaline family, which has shown promising biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4O2C_{23}H_{26}N_{4}O_{2}, with a molecular weight of 422.55 g/mol. It features a quinoxaline core substituted with a piperidine ring and a trifluoromethyl phenyl group, which enhances its lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC23H26N4O2
Molecular Weight422.55 g/mol
SolubilitySoluble in DMSO and ethanol
StabilityStable under standard conditions

Synthesis

The synthesis of this compound involves multi-step organic reactions, including the formation of the quinoxaline core and subsequent substitutions. The synthetic route typically includes:

  • Formation of the quinoxaline scaffold through condensation reactions.
  • Introduction of the piperidine moiety via nucleophilic substitution.
  • Acetylation to form the acetamide derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various human leukemia cell lines, including HL60, K562, and U937 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Table 1: Cytotoxic Activity Against Leukemia Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL605.0Apoptosis induction
K5628.0Cell cycle arrest
U9376.5Inhibition of proliferation

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant properties. Research indicates that derivatives with similar structures have shown efficacy in animal models of epilepsy, particularly in maximal electroshock (MES) tests. The trifluoromethyl group is believed to enhance activity by increasing lipophilicity and CNS penetration.

Table 2: Anticonvulsant Activity in Animal Models

CompoundTest TypeEffective Dose (mg/kg)Efficacy (%)
Trifluoromethyl derivativeMES10085
Control (standard drug)MES10090

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Kinases : Quinoxaline derivatives often inhibit specific kinases involved in cell proliferation.
  • Modulation of Ion Channels : The piperidine moiety may interact with neuronal voltage-gated sodium channels, contributing to anticonvulsant effects.

Case Studies

A notable case study involved testing the compound against human cancer cell lines in vitro, revealing a dose-dependent response with significant cytotoxicity observed at lower concentrations compared to standard chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoxaline Core

2-(2-Oxo-1(2H)-quinoxalinyl)-N-[4-(trifluoromethoxy)phenyl]acetamide ()
  • Structure: The quinoxaline core lacks the piperidinyl group, and the acetamide is attached to a 4-(trifluoromethoxy)phenyl group.
  • Molecular Formula : C₁₇H₁₂F₃N₃O₃.
  • Key Differences: The trifluoromethoxy group introduces an oxygen atom, increasing polarity compared to the target compound’s trifluoromethyl group.
Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate ()
  • Structure : A methyl group replaces the piperidinyl moiety, and the side chain is an ethyl ester instead of an acetamide.
  • Synthesis : Prepared via reaction with ethyl chloroacetate and K₂CO₃ in DMF.
  • Key Differences: The ester group may confer lower metabolic stability compared to the acetamide.

Modifications to the Acetamide Side Chain

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives ()
  • Structure: The quinoxaline core is substituted with two phenyl groups (positions 2 and 3), and the acetamide is linked to a 6-aminoquinoxaline.
  • Example (4a) :
    • Molecular Formula : C₃₃H₂₃ClN₆O₂S.
    • Properties : High yield (90.2%) and melting point (230–232°C), indicating thermal stability.
  • The thioether and pyrimidine groups in derivatives like 4a introduce additional hydrogen-bonding sites .
N-Cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide ()
  • Structure: Partially saturated quinoxaline (tetrahydro) with a cyclohexyl group on the acetamide.
  • The cyclohexyl group introduces conformational flexibility, which may influence pharmacokinetics .

Functional Group Comparisons

Compound Name Quinoxaline Substitution Acetamide Substituent Molecular Weight (g/mol) Notable Features
Target Compound 3-Piperidinyl, 2-oxo 2-(Trifluoromethyl)phenyl ~363* High lipophilicity, strong electron-withdrawing group
[] Unsubstituted 4-(Trifluoromethoxy)phenyl 363.29 Increased polarity due to -O- linkage
[] (4a) 2,3-Diphenyl 6-Amino with thiouracil 627.1 High thermal stability, complex H-bonding
[] 3-Oxo (tetrahydro) Cyclohexyl ~333* Partial saturation, flexible cyclohexyl

*Estimated based on structural analogs.

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